[2-(3,4-Dihydroxyphenyl)-2-oxoethyl](hydroxy)oxophosphanium
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Overview
Description
2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium: is a chemical compound with the molecular formula C8H8O5P+ and a molecular weight of 215.12 g/mol . This compound is characterized by the presence of a dihydroxyphenyl group, an oxoethyl group, and a hydroxy-oxophosphanium group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium typically involves the reaction of 3,4-dihydroxybenzaldehyde with phosphinic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol , and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dihydroxyphenyl group is oxidized to form quinones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products Formed
Quinones: Formed through oxidation of the dihydroxyphenyl group.
Alcohols: Formed through reduction of the oxoethyl group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its antioxidant properties . The presence of the dihydroxyphenyl group allows it to scavenge free radicals, making it a potential candidate for the development of antioxidant therapies .
Medicine
In medicine, 2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium is being investigated for its anti-inflammatory and anticancer properties. Its ability to modulate various biological pathways makes it a promising compound for drug development .
Industry
In industrial applications, this compound is used as a stabilizer in polymer production and as an additive in coatings and adhesives. Its unique chemical properties enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium involves its interaction with molecular targets such as enzymes and receptors . The dihydroxyphenyl group can interact with oxidative stress pathways , while the oxoethyl and hydroxy-oxophosphanium groups can modulate cell signaling pathways . These interactions lead to the compound’s antioxidant , anti-inflammatory , and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-Dihydroxyphenyl)acetic acid]
- [3,4-Dihydroxyphenylalanine (L-DOPA)]
- [2-(3,4-Dihydroxyphenyl)ethanol]
Uniqueness
Compared to similar compounds, 2-(3,4-Dihydroxyphenyl)-2-oxoethyloxophosphanium is unique due to the presence of the hydroxy-oxophosphanium group , which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and stability , making it more versatile in various applications .
Properties
CAS No. |
848752-70-5 |
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Molecular Formula |
C8H8O5P+ |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H7O5P/c9-6-2-1-5(3-7(6)10)8(11)4-14(12)13/h1-3H,4H2,(H2-,9,10,11,12,13)/p+1 |
InChI Key |
MNOBJQGHBFXIPL-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C[P+](=O)O)O)O |
Origin of Product |
United States |
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